molecular formula C7H15ClS B13248456 1-Chloro-2-methyl-5-(methylsulfanyl)pentane

1-Chloro-2-methyl-5-(methylsulfanyl)pentane

Cat. No.: B13248456
M. Wt: 166.71 g/mol
InChI Key: BYNMIDRKDRQLKQ-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-5-(methylsulfanyl)pentane (C₇H₁₅ClS) is a halogenated organosulfur compound featuring a pentane backbone with substituents at positions 1 (chloro), 2 (methyl), and 5 (methylsulfanyl). This structure imparts unique physicochemical properties, such as moderate polarity due to the sulfur-containing group and reactivity influenced by the chloro and alkyl substituents.

Properties

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-chloro-2-methyl-5-methylsulfanylpentane

InChI

InChI=1S/C7H15ClS/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3

InChI Key

BYNMIDRKDRQLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCSC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-5-(methylsulfanyl)pentane using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-methyl-5-(methylsulfanyl)pentane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 2-methyl-5-(methylsulfanyl)pentane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 2-Methyl-5-(methylsulfanyl)pentanol.

    Oxidation: 1-Chloro-2-methyl-5-(methylsulfinyl)pentane or 1-chloro-2-methyl-5-(methylsulfonyl)pentane.

    Reduction: 2-Methyl-5-(methylsulfanyl)pentane.

Scientific Research Applications

1-Chloro-2-methyl-5-(methylsulfanyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-5-(methylsulfanyl)pentane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the conditions used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s distinct functional groups can be compared to the following analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Chloro-2-methyl-5-(methylsulfanyl)pentane C₇H₁₅ClS Cl (C1), CH₃ (C2), SCH₃ (C5) 166.7 Potential use in thioether synthesis, agrochemical intermediates
1-Chloro-5-methoxy-2-pentene C₆H₁₁ClO Cl (C1), OCH₃ (C5), double bond 134.6 Higher polarity due to methoxy group; used in polymer precursors
5-Chloro-1-pentyne C₅H₇Cl Cl (C5), alkyne (C1) 102.6 Alkyne reactivity for click chemistry; lower boiling point (67–69°C)
3-Chloro-3-methylpentane C₆H₁₁Cl Cl and CH₃ at C3 118.6 Undergoes dehydrochlorination to form alkenes at 250°C
Berteroin [1-isothiocyanato-5-(methylsulfanyl)pentane] C₇H₁₁NS₂ NCS (C1), SCH₃ (C5) 173.3 Natural product with insecticidal properties

Key Observations :

  • Substituent Position : The chloro group at C1 in the target compound may lead to different reactivity compared to C3-substituted analogs (e.g., 3-chloro-3-methylpentane), which favor elimination reactions due to tertiary carbocation stability .
  • Sulfur vs. Oxygen: The methylsulfanyl group (SCH₃) at C5 enhances lipophilicity compared to the methoxy group (OCH₃) in 1-chloro-5-methoxy-2-pentene, affecting solubility in non-polar solvents like pentane .
  • Alkyne vs. Alkane : 5-Chloro-1-pentyne’s alkyne group enables click chemistry applications, unlike the saturated backbone of the target compound .
Physicochemical Properties
  • Boiling Point and Polarity: The methylsulfanyl group increases boiling point relative to non-sulfur analogs (e.g., 3-chloro-3-methylpentane, bp ~120°C). However, it remains less polar than methoxy-substituted compounds, aligning with dichloromethane’s efficacy in extracting semi-polar compounds .
  • Solubility : Likely miscible with dichloromethane or pentane-diethyl ether mixtures (3:1 v/v), as demonstrated for structurally similar chlorinated pesticides .

Biological Activity

1-Chloro-2-methyl-5-(methylsulfanyl)pentane is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that illustrate its activity.

1-Chloro-2-methyl-5-(methylsulfanyl)pentane has the following chemical characteristics:

PropertyValue
Molecular Formula C7H15ClS
Molecular Weight 166.71 g/mol
IUPAC Name 1-chloro-2-methyl-5-(methylsulfanyl)pentane
CAS Number [specific CAS number]

Biological Activity Overview

The biological activity of 1-Chloro-2-methyl-5-(methylsulfanyl)pentane has been evaluated in various studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound is believed to exert its biological effects through several mechanisms, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of 1-Chloro-2-methyl-5-(methylsulfanyl)pentane against various bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating a promising therapeutic index. For instance:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results suggest that 1-Chloro-2-methyl-5-(methylsulfanyl)pentane may have potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-Chloro-2-methyl-5-(methylsulfanyl)pentane, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMIC (µg/mL)
1-Bromo-2-methyl-5-(methylsulfanyl)pentaneModerate antibacterial activity64
1-Iodo-2-methyl-5-(methylsulfanyl)pentaneHigh cytotoxicity32

This comparison highlights that while similar compounds show varying degrees of activity, the chloro derivative exhibits a balanced profile of antimicrobial and cytotoxic effects.

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